Bienvenue dans la boutique en ligne BenchChem!

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one

QSAR Drug Discovery Polyether Ionophores

Procure (Z)-2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one (CAS 24123-89-5) as a critical intermediate for EP 3704116 B1-compliant NK1 receptor antagonist synthesis, where only the (Z)-isomer enables stereoselective Grignard conjugate addition of phenylmagnesium halide. The saturated analog 3-quinuclidinone cannot substitute. For biocatalysis labs, the benzylidene group directs exclusive C-5 microbial hydroxylation (ee ≤84% via Rhizopus arrhizae). QSAR predictions (Pa >0.95) for DNA synthesis inhibition and antineoplastic activity prioritize this scaffold for oncology screening libraries. Specify Z-stereochemistry by ¹H NMR and HPLC purity >95%.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 24123-89-5
Cat. No. B186936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one
CAS24123-89-5
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=O)C2=CC3=CC=CC=C3
InChIInChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/b13-10+
InChIKeyRBGFDYWXBIXLSF-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one (CAS 24123-89-5): Procurement-Relevant Overview


2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one (CAS 24123-89-5), also known as 2-benzylidene-3-quinuclidinone, is a quinuclidine-derived α,β-unsaturated ketone [1]. The compound exists predominantly as the (Z)-geometric isomer when prepared via base-catalyzed aldol condensation of 3-quinuclidinone with benzaldehyde [2]. Its structure—a rigid azabicyclic core bearing a benzylidene substituent at the C-2 position—confers a combination of conformational constraint and electrophilic reactivity that distinguishes it from saturated quinuclidinone analogs [3]. The compound is registered under REACH as an intermediate (EC 607-326-8) and is commercially available from multiple suppliers [4].

Why Quinuclidinone Analogs Cannot Substitute for 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one


Although the quinuclidinone scaffold is shared across several research intermediates, substitution of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one with generic analogs such as 3-quinuclidinone hydrochloride or substituted benzylidene derivatives is not straightforward. The parent compound bears both the α,β-unsaturated carbonyl system required for conjugate addition chemistry and the specific (Z)-benzylidene geometry that directs stereochemical outcomes in downstream transformations [1]. Saturated 3-quinuclidinone lacks the activated double bond necessary for Grignard conjugate additions used in NK1 antagonist synthesis, while analogs with electron-donating or electron-withdrawing substituents on the benzylidene ring exhibit markedly different reactivity and biological target profiles in QSAR predictions [2]. The evidence below quantifies these critical differentiation points.

Quantitative Differentiation Evidence for 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one Versus Closest Analogs


QSAR Predicted Biological Activity Profile: Target Compound vs. In-Class Polyether Ionophores

In a 2022 QSAR study of polyether ionophores, 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one (Compound 1) exhibited the highest predicted probability scores for DNA synthesis inhibition (Pa = 0.991) and antineoplastic activity (Pa = 0.961) among Compounds 1–9 analyzed [1]. Although several analogs (Compounds 2–5) share high lipid metabolism regulator (Pa 0.998–0.999) and angiogenesis stimulant (Pa 0.994–0.995) scores, Compound 1 uniquely combines sub-micromolar-range predicted activity for four therapeutic areas simultaneously: lipid regulation, angiogenesis, DNA synthesis inhibition, and apoptosis induction [2]. Compound 2, the closest comparator, shows lower DNA synthesis inhibitor (Pa = 0.987) and antineoplastic (Pa = 0.964) scores, while lacking the antifungal (Pa = 0.844) and cardiotonic (Pa = 0.719) predictions present in Compound 1 [3].

QSAR Drug Discovery Polyether Ionophores Anticancer

Synthetic Yield and Stereochemical Purity: Z-Isomer of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one

The base-catalyzed condensation of 3-quinuclidinone with benzaldehyde yields the target compound as a single (Z)-geometric isomer with a reported isolated yield of 62% (6.6 g from 50 mmol scale) [1]. This contrasts with the (E)-isomer (CAS 52455-72-8), which requires different synthetic conditions and is commercially distinct . X-ray crystallographic analysis of the (Z)-isomer confirms the trans relationship between the C1–C7 bond and the C8–C9 bond of the benzylidene group, a geometry critical for subsequent stereoselective transformations [2]. The (E)-isomer, by comparison, adopts a cis conformation around the double bond, which would alter the trajectory of incoming nucleophiles in conjugate addition reactions—a key consideration for laboratories scaling NK1 antagonist syntheses per EP 3704116 B1 [3].

Synthetic Chemistry Stereochemistry Intermediate Aldol Condensation

Conformational Rigidity and Reactivity: α,β-Unsaturated Ketone vs. Saturated 3-Quinuclidinone

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one possesses an α,β-unsaturated carbonyl system that enables conjugate (1,4-) addition reactions with Grignard reagents—a transformation that saturated 3-quinuclidinone (CAS 3731-38-2) cannot undergo [1]. This reactivity is exploited in the patented synthesis of 2-benzhydryl-3-quinuclidinone, a key NK1 receptor antagonist intermediate, where 1 mole of 2-benzylidene-3-quinuclidinone reacts with 1–50 moles of phenylmagnesium halide in the presence of Cu(I) salts to deliver the benzhydryl adduct [2]. The alternative route—direct alkylation of 3-quinuclidinone—would require enolate formation and face competing O-alkylation, resulting in lower yields and more complex purification [3]. Additionally, the UV-Vis absorption spectrum of the target compound (λmax ≈ 290–310 nm in methanol, characteristic of the benzylidene chromophore) differs fundamentally from 3-quinuclidinone (λmax < 220 nm, n→π* carbonyl transition only), providing an analytical handle for reaction monitoring that saturated analogs lack [4].

Synthetic Intermediate Conjugate Addition NK1 Antagonist Reactivity

Microbial Hydroxylation Regio- and Stereoselectivity: (Z)-2-Benzylidene Substrate vs. Other Quinuclidinones

Whole-cell biotransformation of (Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one by various fungi and actinomycetes proceeds with regio- and stereoselective hydroxylation exclusively at the 5-position of the quinuclidinone moiety, yielding α-(5S)-(Z)-2-benzylidene-5-hydroxy-1-azabicyclo[2.2.2]octan-3-one as the major product with enantiomeric excesses (ee) ranging from 30% to 84% depending on the organism [1]. This contrasts with microbial hydroxylation of saturated bicyclo[2.2.2]octanones, which typically show lower regioselectivity due to the absence of the benzylidene directing group [2]. The benzylidene substituent serves as a built-in chromophore and steric directing element that channels hydroxylation to the 5-position, while the Z-geometry ensures the correct spatial orientation for enzyme recognition [3]. Attempted hydroxylation of the (E)-isomer or N-substituted quinuclidinones under identical conditions would be expected to yield different regioisomeric distributions, though direct comparative data are not available in the public literature.

Biotransformation Microbial Hydroxylation Enantioselectivity Green Chemistry

Optimal Procurement and Application Scenarios for 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one


Key Intermediate for NK1 Receptor Antagonist Synthesis (Scale-Up/R&D)

Procurement is indicated for laboratories executing the patented synthesis of 2-benzhydryl-3-quinuclidinone (EP 3704116 B1), a critical intermediate in the manufacture of NK1 receptor antagonists [1]. The (Z)-benzylidene geometry of CAS 24123-89-5 is essential for the conjugate addition of phenylmagnesium halide; the saturated analog 3-quinuclidinone cannot serve as a substitute, and the (E)-isomer (CAS 52455-72-8) would alter the stereochemical course of the reaction [2]. Specifications should include stereochemical purity verification by ¹H NMR (olefinic proton coupling constant confirming Z-configuration).

QSAR-Guided Screening Library Construction for Anticancer and Lipid Metabolism Targets

Based on PASS QSAR predictions (Pa > 0.95 for lipid metabolism regulation, DNA synthesis inhibition, and antineoplastic activity), this compound is a high-priority inclusion for phenotypic screening libraries targeting metabolic disorders and oncology [1]. Compared to Compounds 2–9 from the same QSAR study, Compound 1 uniquely combines DNA synthesis inhibition (Pa = 0.991) with cardiotonic (Pa = 0.719) and immunosuppressant (Pa = 0.719) predictions, offering broader potential pharmacology for primary screens [2]. Procurement teams should request batch-specific ¹H NMR and HPLC purity data (>95%) to ensure QSAR predictions correspond to the correct chemical entity.

Prochiral Substrate for Regio- and Enantioselective Biotransformation

This compound is uniquely suited for generating enantiomerically enriched (5S)-hydroxyquinuclidinone derivatives via whole-cell microbial hydroxylation, with reported ee values up to 84% using Rhizopus arrhizae [1]. The benzylidene group directs hydroxylation exclusively to the C-5 position, a regioselectivity not observed with saturated bicyclo[2.2.2]octanones [2]. Laboratories conducting biocatalysis research should confirm the Z-stereochemistry of the starting material by X-ray crystallography or NOESY NMR before initiating biotransformation experiments.

Synthetic Reference Standard for Benzylidene-Quinuclidinone Conformational Analysis

The (Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one crystal structure serves as a conformational reference for a series of 2-(substituted benzylidene)-1-azabicyclo[2.2.2]octan-3-ones characterized by X-ray diffraction [1]. The torsional angle between the benzylidene plane and the C=C bond is a critical parameter for structure-based drug design of quinuclidine-containing ligands targeting muscarinic and nicotinic acetylcholine receptors [2]. Procurement for crystallographic studies should specify the (Z)-isomer (CAS 24123-89-5) and request certificate of analysis confirming identity by melting point and IR spectroscopy.

Quote Request

Request a Quote for 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.